1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
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Overview
Description
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione, also known as CEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazine-2,3-dione class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and may also modulate signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and may also have anticancer and neuroprotective effects. In addition, this compound has been found to modulate signaling pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with ethyl acetoacetate to form 1-(3-chloro-2-methylphenyl)-3-oxobutane-1,2-diol. This intermediate is then reacted with 4-ethenylbenzaldehyde in the presence of a base to form the final product, this compound.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has been the subject of extensive research in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-3-15-7-9-16(10-8-15)13-22-11-12-23(20(25)19(22)24)18-6-4-5-17(21)14(18)2/h3-12H,1,13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCAWOJQBTWGTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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